molecular formula C6H5ClN2O B1370792 (E)-4-Chloronicotinaldehyde oxime CAS No. 471909-43-0

(E)-4-Chloronicotinaldehyde oxime

Cat. No.: B1370792
CAS No.: 471909-43-0
M. Wt: 156.57 g/mol
InChI Key: MKJYDOKLIMMJDA-WTKPLQERSA-N
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Description

(E)-4-Chloronicotinaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-Chloronicotinaldehyde oxime can be synthesized through the condensation of 4-chloronicotinaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and may be catalyzed by aniline or phenylenediamine derivatives to enhance the reaction rate . The general reaction scheme is as follows:

4-Chloronicotinaldehyde+Hydroxylamine(E)-4-Chloronicotinaldehyde oxime\text{4-Chloronicotinaldehyde} + \text{Hydroxylamine} \rightarrow \text{this compound} 4-Chloronicotinaldehyde+Hydroxylamine→(E)-4-Chloronicotinaldehyde oxime

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high yield and purity of the final product. Techniques such as crystallization and distillation are commonly employed.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Chloronicotinaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in ethyl acetate at room temperature.

    Reduction: Sodium metal or sodium amalgam in an appropriate solvent.

    Substitution: Nucleophiles such as alkyl halides or sulfonates.

Major Products:

    Oxidation: Nitriles.

    Reduction: Amines.

    Substitution: Substituted oximes or related derivatives.

Comparison with Similar Compounds

Uniqueness: (E)-4-Chloronicotinaldehyde oxime is unique due to its specific structural features, such as the presence of a chlorine atom on the nicotinaldehyde moiety.

Properties

CAS No.

471909-43-0

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

(NZ)-N-[(4-chloropyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5ClN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4-

InChI Key

MKJYDOKLIMMJDA-WTKPLQERSA-N

SMILES

C1=CN=CC(=C1Cl)C=NO

Isomeric SMILES

C1=CN=CC(=C1Cl)/C=N\O

Canonical SMILES

C1=CN=CC(=C1Cl)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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